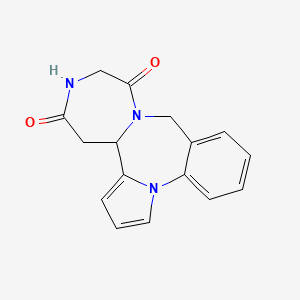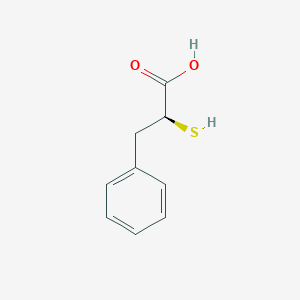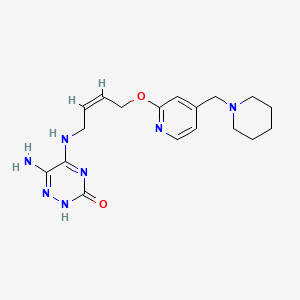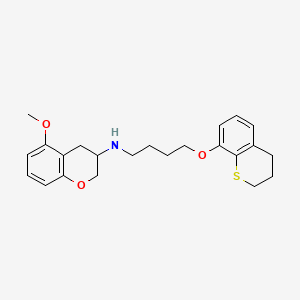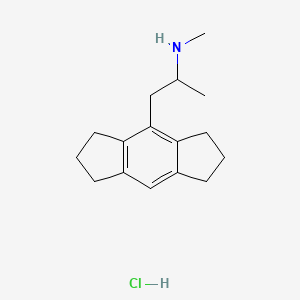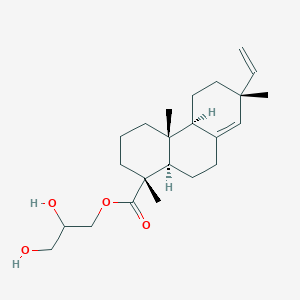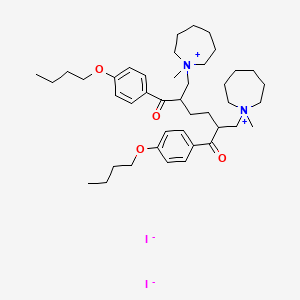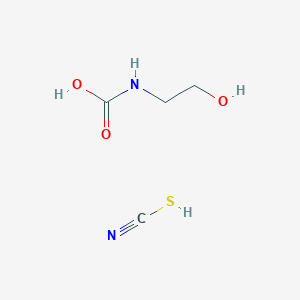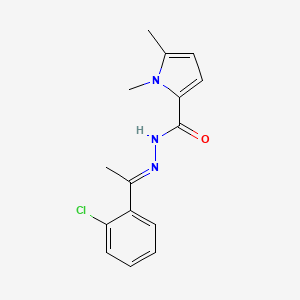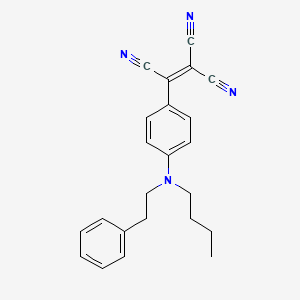
Ethenetricarbonitrile, (4-(butyl(2-phenylethyl)amino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenetricarbonitrile, (4-(butyl(2-phenylethyl)amino)phenyl)- is a complex organic compound with the molecular formula C23H22N4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethenetricarbonitrile, (4-(butyl(2-phenylethyl)amino)phenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzonitrile with butyl bromide and 2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethenetricarbonitrile, (4-(butyl(2-phenylethyl)amino)phenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of substituted nitriles or amines.
Scientific Research Applications
Ethenetricarbonitrile, (4-(butyl(2-phenylethyl)amino)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethenetricarbonitrile, (4-(butyl(2-phenylethyl)amino)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler nitrile compound with a single phenyl group.
Phenylethylamine: A compound with a phenyl group and an amine group, similar to the side chain in Ethenetricarbonitrile.
Butylamine: A compound with a butyl group and an amine group, similar to the side chain in Ethenetricarbonitrile.
Uniqueness
Ethenetricarbonitrile, (4-(butyl(2-phenylethyl)amino)phenyl)- is unique due to its combination of a nitrile group, a butyl group, and a phenylethylamine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
97460-76-9 |
|---|---|
Molecular Formula |
C23H22N4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[4-[butyl(2-phenylethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C23H22N4/c1-2-3-14-27(15-13-19-7-5-4-6-8-19)22-11-9-20(10-12-22)23(18-26)21(16-24)17-25/h4-12H,2-3,13-15H2,1H3 |
InChI Key |
TVMZZRBABRWPFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC1=CC=CC=C1)C2=CC=C(C=C2)C(=C(C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


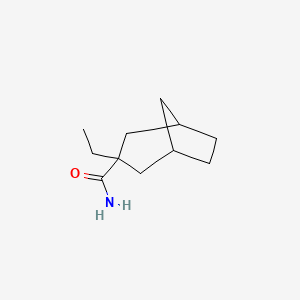
![[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate](/img/structure/B12762248.png)

